molecular formula C22H18BrN3O4 B11550348 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate

Cat. No.: B11550348
M. Wt: 468.3 g/mol
InChI Key: YNGFPVGDEXCLFM-BRJLIKDPSA-N
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Description

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE typically involves multiple steps. One common route includes the formation of the 5-bromopyridin-3-yl intermediate, which is then reacted with formamido and imino groups under controlled conditions. The final step involves the esterification of the 2-ethoxyphenyl benzoate moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-3-carboxylic acid tert-butyl ester: Similar in structure but with different functional groups.

    3-Bromopyridine: An isomer with a simpler structure and different reactivity.

Uniqueness

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C22H18BrN3O4

Molecular Weight

468.3 g/mol

IUPAC Name

[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C22H18BrN3O4/c1-2-29-20-10-15(12-25-26-21(27)17-11-18(23)14-24-13-17)8-9-19(20)30-22(28)16-6-4-3-5-7-16/h3-14H,2H2,1H3,(H,26,27)/b25-12+

InChI Key

YNGFPVGDEXCLFM-BRJLIKDPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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